1,5-Dichloro-2-methoxy-3-(propan-2-yloxy)benzene
Overview
Description
1,5-Dichloro-2-methoxy-3-(propan-2-yloxy)benzene: is an organic compound with the molecular formula C10H12Cl2O2. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a propan-2-yloxy group attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of 1,5-Dichloro-2-methoxy-3-(propan-2-yloxy)benzene typically involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dichloro-2-methoxy-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
1,5-Dichloro-2-methoxy-3-(propan-2-yloxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-methoxy-3-(propan-2-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1,4-Dichloro-2-methoxy-3-(propan-2-yloxy)benzene
- 1,5-Dichloro-2-ethoxy-3-(propan-2-yloxy)benzene
- 1,5-Dichloro-2-methoxy-3-(butan-2-yloxy)benzene
Comparison: 1,5-Dichloro-2-methoxy-3-(propan-2-yloxy)benzene is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
1,5-dichloro-2-methoxy-3-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c1-6(2)14-9-5-7(11)4-8(12)10(9)13-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPKKUOJKXUUEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223230 | |
Record name | Benzene, 1,5-dichloro-2-methoxy-3-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881293-83-9 | |
Record name | Benzene, 1,5-dichloro-2-methoxy-3-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881293-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,5-dichloro-2-methoxy-3-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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